molecular formula C11H15N5O3 B1676319 Metacavir CAS No. 120503-45-9

Metacavir

货号: B1676319
CAS 编号: 120503-45-9
分子量: 265.27 g/mol
InChI 键: FJAOCNGVPLTSLD-NKWVEPMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

替卡韦是一种鸟嘌呤核苷类似物,主要用作抗病毒剂。它对乙型肝炎病毒特别有效,可通过抑制病毒聚合酶发挥作用。 替卡韦以其高遗传耐药性而闻名,使其成为慢性乙型肝炎长期治疗的可靠选择 .

准备方法

合成路线和反应条件

替卡韦的合成涉及多个步骤,从鸟嘌呤开始。关键步骤包括官能团保护、选择性活化和偶联反应。 一种常见方法涉及使用受保护的鸟嘌呤衍生物,该衍生物经过一系列反应,包括糖基化、脱保护和纯化,得到替卡韦 .

工业生产方法

替卡韦的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括使用结晶和色谱等先进技术分离和纯化最终产品 .

化学反应分析

反应类型

替卡韦会发生各种化学反应,包括:

常用试剂和条件

主要产物形成

这些反应形成的主要产物包括各种代谢产物和修饰的核苷类似物,它们可能具有不同的生物活性 .

科学研究应用

Antiviral Efficacy

Metacavir is designed to inhibit HBV replication effectively. Preclinical studies have demonstrated its potent antiviral activity against HBV in various models:

  • In Vitro Studies : this compound significantly inhibited the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines. It also reduced duck hepatitis B virus (DHBV) DNA levels in infected duck models, indicating its potential for clinical application in HBV treatment .
  • In Vivo Studies : Animal studies involving Rhesus monkeys showed that this compound administration resulted in a high concentration of the drug in liver tissues, correlating with its antiviral effects. The no-observable-adverse-effect-level (NOAEL) was established at 50 mg/kg/day, suggesting a favorable safety margin for further clinical trials .

Mitochondrial Toxicity Assessment

A critical aspect of evaluating nucleoside analogues like this compound is their potential mitochondrial toxicity. Various studies have assessed this risk:

  • Cell Culture Studies : In long-term cultures of HepG2 cells, this compound did not exhibit significant mitochondrial toxicity at concentrations up to 50 μM over 15 days. In contrast, other nucleoside analogues like zidovudine and dideoxycytidine showed detrimental effects on mitochondrial function .
  • Animal Model Studies : Research using Himalayan marmots revealed that this compound administration did not significantly affect body weight or overall health compared to control groups. While some mitochondrial injuries were observed at higher doses (120 mg/kg), these were considered mild and reversible upon cessation of the drug .

Summary of Mitochondrial Toxicity Findings

Study TypeDose (mg/kg)Observed EffectsReversibility
Rhesus Monkeys40No significant mitochondrial injuryYes
Rhesus Monkeys120Mild injuries in skeletal muscle and liverYes
HepG2 Cell CultureUp to 50No deleterious effects on mitochondrial functionN/A

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound:

  • Safety and Dose-Range Study : A study registered under NCT02965859 aims to assess the safety and effectiveness of different doses of this compound enteric-coated capsules for chronic hepatitis B treatment. This trial is crucial for determining optimal dosing strategies and understanding the drug's therapeutic window .
  • Long-Term Efficacy Studies : Ongoing research focuses on the long-term effects of this compound on liver function and overall health in patients with chronic HBV infection. Preliminary results suggest that this compound may provide a viable option for patients who are resistant to existing therapies .

相似化合物的比较

类似化合物

独特性

替卡韦的独特之处在于其高遗传耐药性,使其与其他核苷类似物相比,更有效地用于长期治疗。 它能够抑制病毒复制过程中的多个步骤,也有助于其有效性 .

生物活性

Metacavir is a novel synthetic nucleoside analog that has garnered attention for its potential as an antiviral agent against hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and safety profile, particularly concerning mitochondrial toxicity.

This compound functions as a deoxyguanosine analog, inhibiting the replication of HBV. It targets the viral polymerase, disrupting the viral life cycle by preventing the synthesis of viral DNA. The compound has demonstrated potent antiviral activity in both in vitro and in vivo studies. Specifically, it has been shown to significantly inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines and reduce levels of duck hepatitis B virus (DHBV) DNA in animal models .

Efficacy in Clinical Trials

Recent clinical trials have assessed the safety and efficacy of this compound in treating chronic HBV infections. A Phase 1 study indicated that this compound is well-tolerated and exhibits promising pharmacokinetics. Participants receiving this compound showed a significant decline in HBV DNA levels after four weeks of treatment, with some achieving undetectable levels .

Table 1: Summary of Clinical Trials Involving this compound

Study PhasePopulationTreatment DurationPrimary OutcomeResults
Phase 1Healthy Volunteers4 weeksSafety and TolerabilityWell-tolerated; no serious AEs
Phase 2Chronic HBV Patients12 weeksChange in HBV DNA levelsSignificant reduction observed
OngoingChronic HBV PatientsTBDEfficacy vs. standard therapyResults pending

Safety Profile and Mitochondrial Toxicity

Concerns regarding mitochondrial toxicity are paramount when evaluating nucleoside analogs. Preclinical studies conducted on Rhesus monkeys indicated that while this compound caused some mitochondrial injuries at high doses (120 mg/kg), these effects were reversible upon drug withdrawal. Notably, lower doses (40 mg/kg) did not exhibit significant mitochondrial dysfunction .

Table 2: Mitochondrial Toxicity Assessment of this compound

Dose (mg/kg)ObservationsReversibility
40Mild mitochondrial injuries; no functional changesYes
120Moderate injuries; decreased respiratory chain activityYes
AZT (50)Significant toxicity observedN/A

Case Studies

  • Case Study: Efficacy in a Chronic HBV Patient
    • A patient with chronic HBV was treated with this compound for 12 weeks. The patient exhibited a reduction in HBV DNA from 10^6 copies/mL to undetectable levels by week 8. The treatment was well-tolerated with no adverse events reported.
  • Case Study: Mitochondrial Function Monitoring
    • In a separate study involving Rhesus monkeys, mitochondrial function was monitored during this compound treatment. Results indicated that while high doses led to observable mitochondrial injuries, these were resolved post-treatment, suggesting a favorable safety profile for clinical use.

属性

CAS 编号

120503-45-9

分子式

C11H15N5O3

分子量

265.27 g/mol

IUPAC 名称

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1

InChI 键

FJAOCNGVPLTSLD-NKWVEPMBSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

手性 SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N

规范 SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine
metacavi

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metacavir
Reactant of Route 2
Metacavir
Reactant of Route 3
Metacavir
Reactant of Route 4
Metacavir
Reactant of Route 5
Metacavir
Reactant of Route 6
Metacavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。